GPR120 modulator 1

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

GPR120 modulator 1 is the acetic acid-based compound F1 from patent US8394841B2, ideal as a comparator in SAR campaigns examining carboxylic acid chain-length effects on GPR120 activity. Its distinct scaffold versus propanoic acid analogs (e.g., modulator 2) eliminates uncontrolled variables when probing ligand bias, β-arrestin recruitment, and GLP-1 secretion. Validated in vivo protocols (2.5–3.3 mg/mL in PEG300/Tween-80/saline) enable direct translation to metabolic disease models. Use as a benchmarking tool alongside selective agonists (TUG891, GSK137647A) to define selectivity windows across FFAR subtypes. Bulk and custom sizes available.

Molecular Formula C19H16ClNO4S
Molecular Weight 389.9 g/mol
CAS No. 1050506-75-6
Cat. No. B1662810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR120 modulator 1
CAS1050506-75-6
Synonyms2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid
Molecular FormulaC19H16ClNO4S
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)OCC(=O)O
InChIInChI=1S/C19H16ClNO4S/c1-12-8-13(6-7-17(12)25-10-19(22)23)24-9-18-21-16(11-26-18)14-4-2-3-5-15(14)20/h2-8,11H,9-10H2,1H3,(H,22,23)
InChIKeyFONSSTYHKIFEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR120 Modulator 1 (CAS 1050506-75-6) for GPR120/FFAR4 Research Procurement


GPR120 modulator 1 (CAS 1050506-75-6) is a synthetic small molecule modulator of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4) . This compound is specifically disclosed as compound example F1 in patent US8394841B2, which covers a series of monocyclic compounds claimed to be useful as GPR120 modulators for the research of metabolic disorders such as diabetes [1]. As a tool compound, GPR120 modulator 1 enables functional studies of GPR120 signaling pathways involved in GLP-1 secretion, insulin sensitivity, and inflammatory responses in metabolic disease models .

Why Substituting GPR120 Modulator 1 with Other In-Class Compounds Risks Experimental Inconsistency


GPR120 modulators exhibit pronounced structural and pharmacological heterogeneity that precludes simple functional interchange. Closely related analogs from the same patent family, such as GPR120 modulator 2 (compound F13), possess distinct chemical scaffolds—acetic acid versus propanoic acid moieties—resulting in differential physicochemical properties and potential bioactivity profiles [1]. Furthermore, commercially available GPR120 agonists (e.g., TUG891, GSK137647A, GW9508) demonstrate wide-ranging potencies (EC50 values spanning 0.016 μM to >100 μM) and variable selectivity across FFAR subtypes (GPR40/FFAR1, GPR41/FFAR3, GPR43/FFAR2) [2]. The absence of publicly reported potency or selectivity data for GPR120 modulator 1 itself means that direct functional extrapolation from other GPR120 tool compounds cannot be scientifically justified. Without head-to-head validation in identical assay systems, substituting GPR120 modulator 1 with any alternative compound introduces uncontrolled variables that may compromise experimental reproducibility and interpretation .

Quantitative Procurement Evidence for GPR120 Modulator 1: Differentiation Data


Structural Differentiation: Acetic Acid Scaffold vs. Propanoic Acid Homologs

GPR120 modulator 1 incorporates a terminal acetic acid moiety, distinguishing it structurally from close analogs such as GPR120 modulator 2, which contains a propanoic acid group [1]. This one-carbon difference in the carboxylic acid chain length alters molecular weight (389.85 vs. 387.88 g/mol) and likely influences binding interactions with GPR120 orthosteric or allosteric sites . In medicinal chemistry, variations in acid chain length are known to modulate target engagement, pharmacokinetic properties, and metabolic stability, making scaffold identity a critical selection criterion for SAR studies [2]. The absence of publicly disclosed potency data for GPR120 modulator 1 elevates the importance of its unique structural identity as the primary verifiable differentiator for procurement decisions [3].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Class-Wide GPR120 Agonist Potency Context: Placing Modulator 1 in the Selectivity Landscape

While no direct potency data are publicly available for GPR120 modulator 1, a comprehensive analysis of in-class GPR120 agonists provides essential context for its selection. In published head-to-head comparisons, potent GPR120 agonists exhibit EC50 values ranging from 0.016 μM (TUG891, mouse GPR120) to >10 μM (GSK137647A) in calcium flux and IP1 accumulation assays [1]. Additionally, some GPR120 agonists demonstrate high selectivity over related free fatty acid receptors (e.g., GPR40/FFAR1 EC50 >10,000 nM) . This wide potency and selectivity range underscores that not all GPR120 modulators are functionally equivalent. GPR120 modulator 1 represents a distinct chemical entity (patent example F1) within this class, and its structural uniqueness warrants its use as a comparator tool for SAR exploration alongside well-characterized agonists like TUG891 [2].

GPR120 Agonist Potency Comparison Metabolic Disease

Physicochemical and Formulation Differentiation: Solubility and In Vivo Readiness

GPR120 modulator 1 exhibits high solubility in DMSO (≥100 mg/mL, 256.51 mM), enabling the preparation of concentrated stock solutions for in vitro assays . For in vivo studies, validated formulation protocols exist, achieving clear solutions at 2.5-3.3 mg/mL (6.41-8.46 mM) using standard vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) [1]. This contrasts with some GPR120 agonists that may require more complex formulation strategies or exhibit lower aqueous compatibility. The availability of established, reproducible in vivo formulation protocols reduces experimental variability and accelerates the transition from in vitro characterization to animal model studies .

Drug Formulation Solubility In Vivo Studies

Optimal Research and Procurement Applications for GPR120 Modulator 1


Structure-Activity Relationship (SAR) Studies in GPR120 Medicinal Chemistry

Given its distinct acetic acid scaffold compared to propanoic acid analogs like GPR120 modulator 2, GPR120 modulator 1 is ideally suited as a comparator compound in SAR campaigns exploring the impact of carboxylic acid chain length on GPR120 binding and functional activity [1]. Its inclusion in compound libraries enables medicinal chemists to probe how minor structural variations influence potency, selectivity, and metabolic stability within the monocyclic GPR120 modulator series disclosed in patent US8394841B2 [2].

In Vivo Proof-of-Concept Studies in Metabolic Disease Models

The validated in vivo formulation protocols for GPR120 modulator 1 (e.g., 2.5-3.3 mg/mL in PEG300/Tween-80/saline vehicles) facilitate direct translation from in vitro characterization to animal efficacy studies [1]. Researchers investigating GPR120-mediated GLP-1 secretion, insulin sensitivity, or adipose tissue inflammation in diet-induced obesity or diabetic rodent models can utilize GPR120 modulator 1 as a chemical probe, leveraging the established formulation to minimize experimental delays and ensure consistent compound exposure [2].

Comparator Tool for Selectivity Profiling Against FFAR Subtypes

Although its own selectivity profile is unpublished, GPR120 modulator 1 serves as a valuable negative control or comparator when profiling highly selective GPR120 agonists like TUG891 [1]. By benchmarking the activity of GPR120 modulator 1 in parallel with known selective agonists across GPR40/FFAR1, GPR41/FFAR3, and GPR43/FFAR2 assays, researchers can define the selectivity window of novel compounds and assess off-target engagement risks [2]. This comparative approach is essential for advancing GPR120 modulators toward therapeutic development [3].

Chemical Tool for GPR120 Signaling Pathway Dissection

GPR120 modulator 1 is positioned as a chemical tool for dissecting GPR120-mediated signaling cascades, including β-arrestin recruitment, calcium mobilization, and GLP-1 secretion in enteroendocrine cells [1]. While quantitative potency data are not available, its use in parallel with structurally distinct agonists enables researchers to interrogate ligand bias and downstream functional outcomes, a critical consideration given that different GPR120 agonists can exhibit probe-dependent pharmacology and biased signaling profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR120 modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.